N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
The compound is a derivative of pyrrolo[1,2-a]pyrazine, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The compound is substituted with a cyclohexyl group, a carboxamide group, and a trimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic ring system. Detailed structural analysis would typically involve techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the carboxamide group, the trimethoxyphenyl group, and the nitrogen atoms in the ring system. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of various functional groups. For example, the carboxamide group could participate in hydrogen bonding, which could influence the compound’s solubility and boiling point .Mechanism of Action
Target of Action
3,4,5-trimethoxyphenyl (TMP) group, which is present in this compound, have been known to target a variety of proteins and enzymes. These include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and potentially leading to cell death . Similarly, inhibition of Hsp90 can disrupt protein folding and degrade client proteins, affecting cell survival and proliferation .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, suggesting that it may contribute to favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways affected. For instance, inhibition of tubulin and Hsp90 can lead to cell death, providing a potential mechanism for the anti-cancer effects observed with TMP-containing compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-28-19-14-16(15-20(29-2)22(19)30-3)21-18-10-7-11-25(18)12-13-26(21)23(27)24-17-8-5-4-6-9-17/h7,10-11,14-15,17,21H,4-6,8-9,12-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIFMFVPHCAZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide |
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